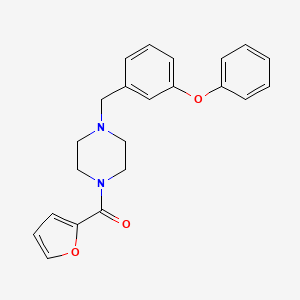![molecular formula C13H16ClN3O B6634671 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6634671.png)
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile, also known as CHEP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CHEP is a pyridine derivative that has been synthesized using a variety of methods and has been found to have a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of neurotransmitter activity in the brain. 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has been shown to interact with the acetylcholinesterase enzyme, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile can increase the levels of acetylcholine in the brain, which may have a variety of physiological effects.
Biochemical and Physiological Effects:
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has been found to have a wide range of biochemical and physiological effects. It has been shown to have antitumor activity in various cancer cell lines, including breast, colon, and lung cancer. 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has also been found to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions. In addition, 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has been shown to have antiviral activity against certain viruses, including herpes simplex virus and human immunodeficiency virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile in lab experiments is its wide range of biological activities. It has been shown to have antitumor, anti-inflammatory, and antiviral properties, which may be useful in a variety of research applications. However, one of the limitations of using 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile is its potential toxicity. It has been found to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile. One area of interest is its potential use in the treatment of cancer. 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has been shown to have antitumor activity in various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential use in the treatment of inflammatory conditions. 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has been found to have anti-inflammatory properties, and further research is needed to determine its potential as an anti-inflammatory agent. Additionally, the mechanism of action of 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile is not fully understood, and further research is needed to elucidate its effects on neurotransmitter activity in the brain.
Métodos De Síntesis
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-chloro-6-pyridinecarboxaldehyde with 3-(2-hydroxyethyl)piperidine in the presence of a catalyst. Another method involves the reaction of 2-chloro-6-pyridinecarboxylic acid with 3-(2-hydroxyethyl)piperidine in the presence of a coupling agent. The purity of the synthesized 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile can be improved by recrystallization and purification using chromatography techniques.
Aplicaciones Científicas De Investigación
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Propiedades
IUPAC Name |
2-chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-12-6-11(8-15)7-13(16-12)17-4-1-2-10(9-17)3-5-18/h6-7,10,18H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYCLSNTVJSRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=CC(=C2)C#N)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6634601.png)
![N-[(2-methoxyphenyl)methyl]-3,4-dihydro-1H-isochromen-4-amine](/img/structure/B6634607.png)

![5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6634627.png)


![2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide](/img/structure/B6634644.png)
![4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid](/img/structure/B6634645.png)

![2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid](/img/structure/B6634650.png)


![[3-[[(3-amino-2,3-dihydro-1H-inden-1-yl)amino]methyl]phenyl]methanol](/img/structure/B6634679.png)